

Application Notes: Designing High-Performance Al-Ce Alloys for Aerospace Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aluminum;cerium*

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Introduction

Aluminum-Cerium (Al-Ce) based alloys are an emerging class of lightweight, high-performance materials poised to address the increasing demands of the aerospace industry for components that can withstand elevated temperatures while offering significant weight savings.[\[1\]](#)[\[2\]](#) Traditional high-strength aluminum alloys used in aerospace applications often lose their mechanical properties at temperatures exceeding 200°C.[\[1\]](#) Al-Ce alloys, however, exhibit remarkable thermal stability, retaining a significant portion of their strength at temperatures up to 300°C and maintaining microstructural stability to over 500°C.[\[1\]](#) This exceptional high-temperature performance is primarily attributed to the formation of thermally stable Al-Ce intermetallic phases.[\[1\]](#)[\[2\]](#)

Key Advantages of Al-Ce Alloys in Aerospace

- **High-Temperature Strength Retention:** Al-Ce alloys can retain over 60% of their room-temperature yield strength and more than 40% of their ultimate tensile strength (UTS) at 300°C.[\[1\]](#) Some compositions demonstrate 80% mechanical property retention at 240°C.[\[1\]](#)
- **Excellent Castability:** Near-eutectic Al-Ce alloys exhibit castability that is comparable or superior to the widely used Al-Si casting alloys, making them suitable for producing complex aerospace components.[\[2\]](#)
- **Microstructural Stability:** The primary strengthening phase, Al₁₁Ce₃, possesses high thermodynamic stability and low coarsening rates at elevated temperatures due to the low

solubility and diffusivity of Cerium in the Aluminum matrix.[\[1\]](#) This stability ensures reliable mechanical properties throughout the service life of the component.

- Potential for Additive Manufacturing: Al-Ce based alloys, particularly those with additions of Ni, Mn, and Zr, are well-suited for additive manufacturing processes like Laser Powder Bed Fusion (LPBF), enabling the production of intricate and lightweight aerospace parts with refined microstructures and enhanced mechanical properties.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Corrosion Resistance: The addition of Cerium has been shown to improve the corrosion resistance of aluminum alloys, a critical attribute for aerospace components exposed to harsh environmental conditions.

Alloy Design and Strengthening Mechanisms

The exceptional properties of Al-Ce alloys stem from a combination of strengthening mechanisms that can be tailored through the addition of other alloying elements.

- Eutectic Strengthening: The formation of a fine, interconnected eutectic microstructure consisting of the α -Al matrix and the Al₁₁Ce₃ intermetallic phase provides the primary strengthening mechanism at room and elevated temperatures.[\[1\]](#)[\[2\]](#)
- Solid Solution Strengthening: Elements like Magnesium (Mg) can be added to the alloy to dissolve into the aluminum matrix, impeding dislocation movement and increasing the alloy's strength.
- Precipitation Hardening: The addition of elements such as Scandium (Sc) and Zirconium (Zr) leads to the formation of coherent L1₂-Al₃(Sc,Zr) nano-precipitates during heat treatment. These precipitates are highly effective at pinning dislocations and significantly increasing the alloy's strength.[\[6\]](#)
- Hierarchical Strengthening: By combining multiple alloying elements such as Ni, Mn, Sc, and Zr, it is possible to create a hierarchical microstructure with multiple strengthening phases.[\[6\]](#)[\[7\]](#) This approach leads to a synergistic improvement in mechanical properties, particularly creep resistance at high temperatures.[\[6\]](#)

Data Presentation

Table 1: Compositions of Various Al-Ce Based Alloys for Aerospace Applications

Alloy Designation	Al (wt.%)	Ce (wt.%)	Ni (wt.%)	Mn (wt.%)	Sc (wt.%)	Zr (wt.%)	Mg (wt.%)	Other (wt.%)
Al-8Ce-4Mg	Bal.	8.44	-	-	-	-	4.13	-
Al-10Ce	Bal.	10	-	-	-	-	-	-
Al-12Ce	Bal.	12	-	-	-	-	-	-
Al-16Ce	Bal.	16	-	-	-	-	-	-
Al-9.5Ce-0.2Mo	Bal.	9.5	-	-	-	-	-	Mo: 0.2
Al-9.5Ce-0.6Mo	Bal.	9.5	-	-	-	-	-	Mo: 0.6
Al-9.5Ce-1.0Mo	Bal.	9.5	-	-	-	-	-	Mo: 1.0
Al-Ce-Ni-Mn-Sc-Zr	Bal.	~7-9	~3-5	~0.5-1.5	~0.1-0.4	~0.1-0.2	-	-

Table 2: Mechanical Properties of Al-Ce Based Alloys at Room and Elevated Temperatures

Alloy Composition (wt.%)	Processing Route	Temperature (°C)	Yield Strength (MPa)	Ultimate Tensile Strength (MPa)	Elongation (%)
Al-10Ce	Extruded	RT	340	400	-
Al-12Ce	As-Cast	RT	-	280	-
Al-8Ce-10Mg	As-Cast	RT	144	-	-
Al-8Ce-10Mg	As-Cast	260	-	-	-
Al-9.5Ce-1.0Mo	LPBF	RT	266.2 ± 1.6	-	16.9 ± 0.8
Al-Ce-Ni-Mn-Sc-Zr	Cast	RT	-	-	-
Al-Ce-Ni-Mn-Sc-Zr	Cast	300	-	-	-

Experimental Protocols

Protocol for Casting Al-Ce Alloys

This protocol outlines the procedure for casting Al-Ce based alloys for aerospace applications.

1.1. Materials and Equipment

- High-purity Aluminum (99.99%)
- Cerium metal (>99% purity)[8]
- Other alloying elements (Ni, Mn, Sc, Zr, Mg) as required
- Graphite or ceramic crucible
- Electric resistance or induction furnace
- Steel or copper mold (preheated)

- Inert gas supply (Argon or Nitrogen)[8]
- Personal Protective Equipment (PPE): heat-resistant gloves, face shield, apron

1.2. Procedure

- Mold Preparation: Preheat the steel or copper mold to the desired temperature, typically between 200°C and 400°C, to ensure controlled solidification.[2][8]
- Melting:
 1. Place the high-purity aluminum into the crucible and heat it in the furnace to approximately 750-785°C.[8][9]
 2. Once the aluminum is completely molten, introduce the other alloying elements (except Cerium) one by one, allowing each to dissolve completely.
 3. Introduce the Cerium metal into the molten alloy. Due to the exothermic reaction, add it in small increments to control the temperature.
 4. Maintain an inert gas atmosphere (Argon or Nitrogen) over the melt to prevent oxidation. [8]
- Casting:
 1. Once the alloy is fully homogenized, carefully pour the molten metal into the preheated mold.
 2. For compositions with higher Cerium content (>12 wt.%), a higher pouring temperature (e.g., 775°C) may be required to ensure complete mold filling.[2][8]
- Solidification and Cooling: Allow the casting to solidify and cool to room temperature within the mold.
- Post-Casting:
 1. Remove the solidified casting from the mold.

2. Machine the casting to the desired dimensions for subsequent processing or characterization.

Protocol for Extrusion of Al-Ce Alloys

This protocol describes the process for hot extrusion of cast Al-Ce alloy billets.

2.1. Materials and Equipment

- Cast Al-Ce alloy billet
- Extrusion press with a die of the desired profile
- Furnace for billet preheating
- Lubricant
- Cooling table with fans or water quenching system[10][11]
- Saw for cutting the extruded profile
- Stretcher for straightening the extrusion[12]

2.2. Procedure

- Billet Preparation: Machine the cast Al-Ce alloy into a cylindrical billet of the appropriate dimensions for the extrusion press.
- Preheating:
 1. Preheat the extrusion die to approximately 450-500°C to ensure uniform metal flow.[11]
 2. Preheat the Al-Ce billet to a temperature between 400°C and 500°C (approximately 800-925°F).[10][13][14] The exact temperature will depend on the specific alloy composition.
- Extrusion:
 1. Apply a lubricant to the preheated billet and the ram.[10][11]

2. Load the billet into the extrusion press.
3. Apply pressure with the ram to force the billet material through the die.
4. Maintain a constant extrusion speed to ensure a uniform profile.

- Quenching: As the extrusion emerges from the die, rapidly cool it on the runout table using air fans or a water quench system.[10][12]
- Post-Extrusion:
 1. Shear the extrusion to the desired length.[11][12]
 2. Allow the extruded profile to cool to room temperature.
 3. Straighten the extrusion using a stretcher.[12]
 4. Cut the profile to the final required lengths.[11]

Protocol for Heat Treatment of Al-Ce Alloys

This protocol details the solution and aging heat treatments for precipitation-strengthened Al-Ce alloys (e.g., those containing Sc and Zr).

3.1. Materials and Equipment

- As-cast or extruded Al-Ce alloy component
- Programmable furnace with precise temperature control
- Quenching medium (water or polymer glycol solution)
- Hardness tester

3.2. Procedure

- Solution Treatment:
 1. Place the Al-Ce alloy component in the furnace.

2. Heat the component to a precise temperature, typically just below the alloy's solidus temperature, to dissolve the soluble alloying elements into the aluminum matrix. For many aluminum alloys, this is in the range of 450-540°C.
3. Hold the component at this temperature for a sufficient duration to ensure complete dissolution.

- Quenching:
 1. Rapidly quench the component from the solution treatment temperature into a suitable medium (e.g., water) to retain the dissolved elements in a supersaturated solid solution.
- Precipitation Hardening (Aging):
 1. After quenching, subject the component to an aging treatment.
 2. Heat the component to a specific aging temperature, typically between 120°C and 200°C.
 3. Hold at the aging temperature for a predetermined time to allow for the controlled precipitation of strengthening phases (e.g., Al₃(Sc,Zr)). The aging time can range from a few hours to over a day, depending on the desired mechanical properties.
 4. Monitor the hardness of the alloy periodically during aging to determine the peak-aged condition.

Protocol for SEM and EDS Analysis

This protocol describes the preparation and analysis of Al-Ce alloy samples using a Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS).

4.1. Materials and Equipment

- Al-Ce alloy sample
- Cutting and mounting equipment
- Grinding and polishing consumables (SiC paper, diamond paste)

- Etchant (e.g., Keller's reagent)
- SEM with EDS detector
- Conductive tape or paint
- Sputter coater (if required)

4.2. Procedure

- Sample Preparation:
 1. Cut a representative section from the Al-Ce alloy component.
 2. Mount the sample in a conductive resin.
 3. Grind the sample surface using successively finer grades of SiC paper.
 4. Polish the sample using diamond paste to achieve a mirror-like finish.
 5. If necessary, etch the polished surface with a suitable reagent (e.g., Keller's reagent) to reveal the microstructure.
 6. Thoroughly clean and dry the sample.
- SEM Analysis:
 1. Mount the prepared sample onto an SEM stub using conductive tape or paint.[\[15\]](#)
 2. If the sample is non-conductive, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater.
 3. Load the sample into the SEM chamber and evacuate to the required vacuum level.
 4. Obtain secondary electron (SE) and backscattered electron (BSE) images to observe the microstructure and identify different phases based on topography and atomic number contrast.[\[16\]](#)
- EDS Analysis:

1. Select areas of interest on the SEM image for elemental analysis.
2. Acquire EDS spectra to identify the elemental composition of the different phases present in the alloy.
3. Perform elemental mapping to visualize the distribution of different elements within the microstructure.

Protocol for X-ray Diffraction (XRD) Analysis

This protocol outlines the procedure for phase identification in Al-Ce alloys using X-ray Diffraction.

5.1. Materials and Equipment

- Al-Ce alloy sample (bulk or powder)
- X-ray diffractometer with a suitable X-ray source (e.g., Cu K α)
- Sample holder
- Data analysis software with a crystallographic database

5.2. Procedure

- Sample Preparation:
 1. For bulk samples, ensure a flat and polished surface.
 2. For powder samples, grind a small amount of the alloy into a fine powder.
- Data Acquisition:
 1. Mount the sample in the diffractometer.
 2. Set the desired angular range (2θ), step size, and scan speed.
 3. Initiate the XRD scan.

- Data Analysis:
 1. Process the raw XRD data to identify the diffraction peaks.
 2. Compare the experimental peak positions and intensities with standard diffraction patterns from a crystallographic database (e.g., PDF-4+) to identify the phases present in the alloy (e.g., α -Al, Al11Ce3).

Protocol for Elevated Temperature Tensile Testing (ASTM E21)

This protocol describes the procedure for determining the tensile properties of Al-Ce alloys at elevated temperatures according to the ASTM E21 standard.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

6.1. Materials and Equipment

- Machined Al-Ce alloy tensile specimen (as per ASTM E8/E8M)
- Universal testing machine equipped with a high-temperature furnace[\[18\]](#)
- High-temperature extensometer[\[18\]](#)
- Thermocouples for temperature monitoring[\[20\]](#)

6.2. Procedure

- Specimen Preparation: Machine the Al-Ce alloy into a standard tensile specimen with specified dimensions.
- Test Setup:
 1. Mount the specimen in the grips of the universal testing machine within the furnace.
 2. Attach the high-temperature extensometer to the gauge section of the specimen.
 3. Place thermocouples in close proximity to the gauge section to accurately monitor the temperature.[\[20\]](#)

- Heating:
 1. Heat the specimen to the desired test temperature. According to ASTM E21, temperatures above 38°C (100°F) are considered elevated.[20]
 2. Allow the specimen to soak at the test temperature for a sufficient time to achieve thermal equilibrium.
- Testing:
 1. Apply a tensile load to the specimen at a constant strain rate.
 2. Continuously record the load and extension data until the specimen fractures.
- Data Analysis:
 1. From the load-extension curve, determine the yield strength, ultimate tensile strength, and elongation.
 2. Measure the final cross-sectional area of the fractured specimen to calculate the reduction in area.

Protocol for Corrosion Testing (ASTM G85 Annex A2)

This protocol outlines the procedure for cyclic acidified salt fog testing of Al-Ce alloys, relevant for aerospace applications, according to ASTM G85 Annex A2.[22][23][24][25][26]

7.1. Materials and Equipment

- Al-Ce alloy test panels
- Salt spray cabinet capable of cyclic operation
- Salt solution: 5% NaCl in distilled or deionized water
- Glacial acetic acid
- pH meter

7.2. Procedure

- Solution Preparation:

1. Prepare a 5% NaCl solution.
2. Acidify the solution with glacial acetic acid to a pH between 2.8 and 3.0.[24][25]

- Test Cycle: The test consists of a 6-hour repeating cycle:

1. Spray (3/4 hour): Spray the acidified salt solution onto the test panels.
2. Dry-air purge (2 hours): Purge the chamber with dry air.
3. Soak (3 1/4 hours): Maintain the chamber at a high relative humidity.

- Test Conditions:

1. The test is typically conducted at an elevated temperature, for example, 49°C for exfoliation testing of aluminum alloys.[25][26]
2. For some aluminum alloys, a "dry bottom" condition is recommended, where the chamber is allowed to fully dry during the purge cycle.[22][26]

- Evaluation:

1. Periodically remove the test panels and visually inspect them for signs of corrosion (e.g., pitting, exfoliation).
2. Quantify the extent of corrosion using appropriate methods (e.g., mass loss, pit depth measurement).

Protocol for Additive Manufacturing by Laser Powder Bed Fusion (LPBF)

This protocol provides a general procedure for the fabrication of Al-Ce alloy components using LPBF.

8.1. Materials and Equipment

- Spherical Al-Ce alloy powder with a suitable particle size distribution
- LPBF machine with a high-power laser
- Inert gas supply (Argon)
- Build platform
- Post-processing equipment (e.g., furnace for stress relief, wire EDM)

8.2. Procedure

- Powder Preparation: Ensure the Al-Ce alloy powder is dry and has a consistent particle size distribution suitable for LPBF.
- Machine Setup:
 1. Load the powder into the LPBF machine's hopper.
 2. Secure the build platform.
 3. Purge the build chamber with an inert gas (Argon) to minimize oxidation.
- Printing:
 1. The recoater blade spreads a thin layer of powder over the build platform.
 2. The laser selectively melts the powder according to the component's CAD model.
 3. The build platform moves down by one layer thickness, and the process is repeated until the component is fully built.
- Post-Processing:
 1. Allow the built component to cool to room temperature.
 2. Remove the component from the build platform.

3. Remove any support structures.
4. Perform a stress-relief heat treatment if necessary.
5. Further machining or surface finishing may be required to achieve the final desired specifications.

Protocol for Vickers Microhardness Testing (ASTM E384)

This protocol describes the procedure for measuring the microhardness of Al-Ce alloys according to ASTM E384.[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)

9.1. Materials and Equipment

- Prepared Al-Ce alloy sample (polished surface)
- Vickers microhardness tester with a diamond indenter[\[27\]](#)[\[28\]](#)[\[29\]](#)
- Optical microscope for measuring the indentation diagonals

9.2. Procedure

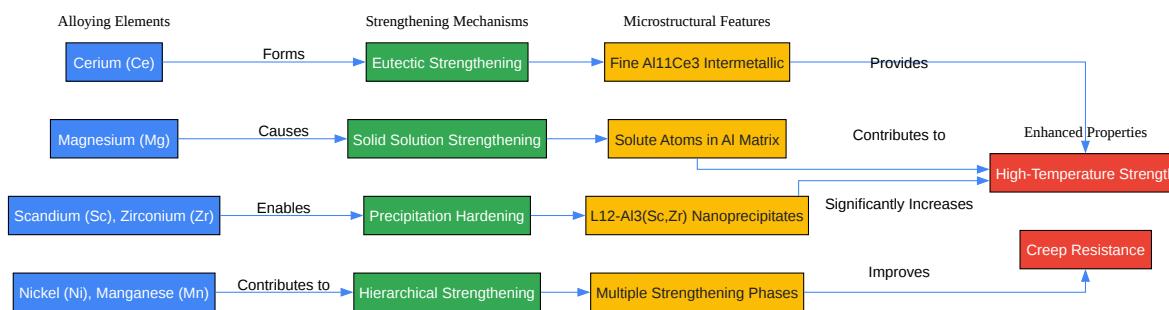
- Sample Preparation: Ensure the surface of the Al-Ce alloy sample is flat, polished, and free from scratches.[\[27\]](#)
- Testing:
 1. Place the sample on the tester's stage.
 2. Select the desired test load (typically between 1 gf and 1000 gf).[\[27\]](#)
 3. Apply the load through the Vickers diamond indenter for a specific dwell time (usually 10-15 seconds).[\[27\]](#)
- Measurement:

1. After removing the load, measure the lengths of the two diagonals of the resulting indentation using the optical microscope.[27]

- Calculation: Calculate the Vickers hardness number (HV) based on the applied load and the average diagonal length.[28]

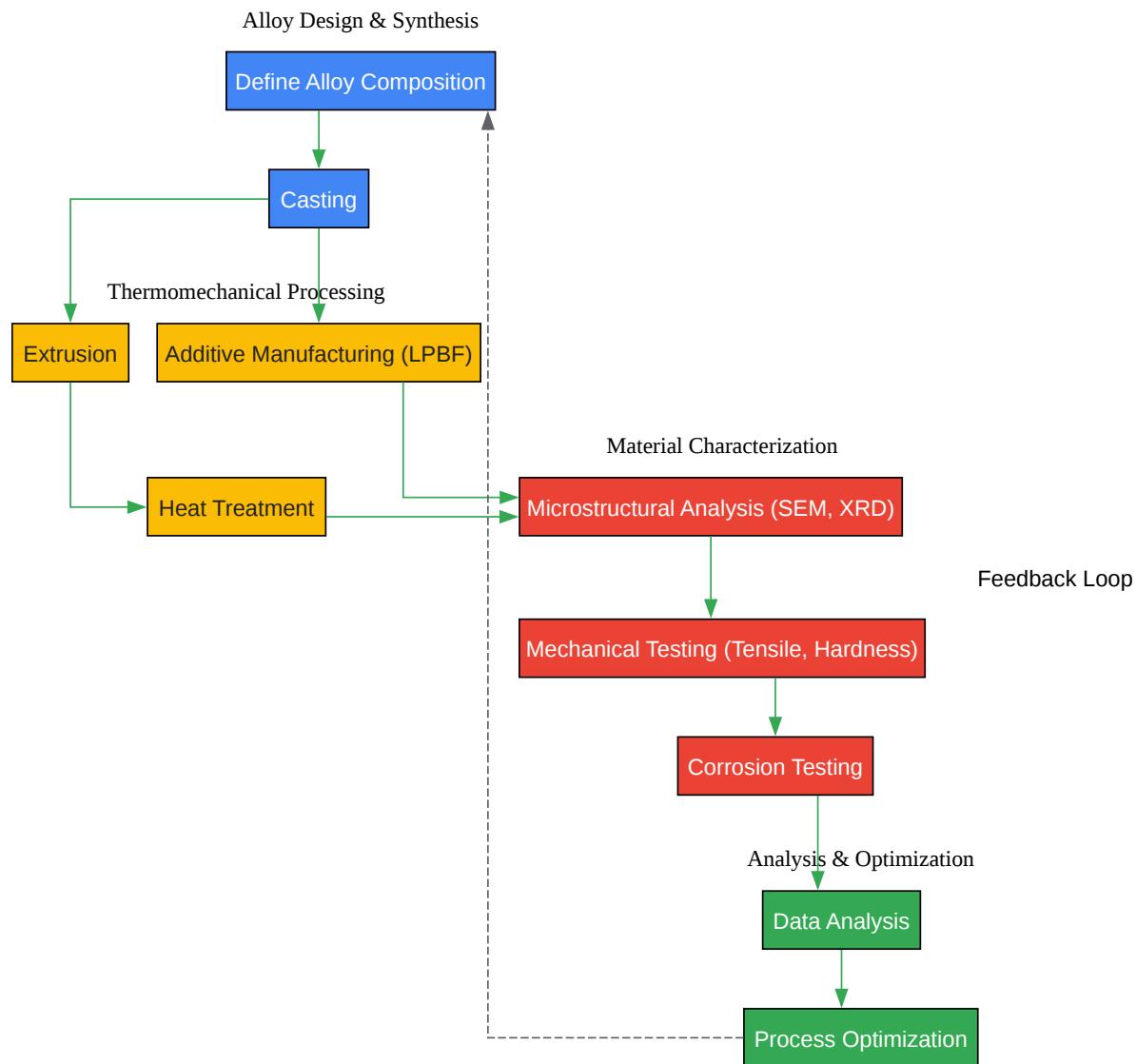
Mandatory Visualization

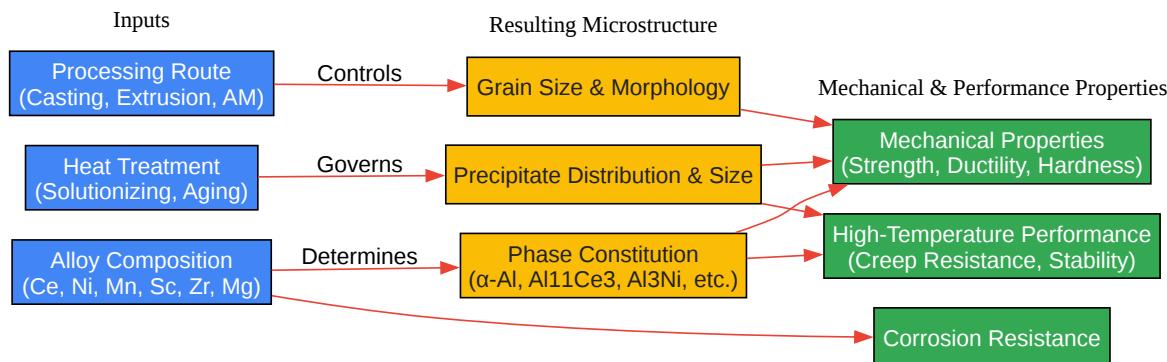
Diagrams



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Caption: Strengthening mechanisms in Al-Ce alloys.





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- To cite this document: BenchChem. [Application Notes: Designing High-Performance Al-Ce Alloys for Aerospace Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14732202#designing-al-ce-alloys-for-aerospace-applications\]](https://www.benchchem.com/product/b14732202#designing-al-ce-alloys-for-aerospace-applications)

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